molecular formula C11H15ClN2O B1518697 N-phenylpyrrolidine-2-carboxamide hydrochloride CAS No. 1078162-90-9

N-phenylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1518697
CAS No.: 1078162-90-9
M. Wt: 226.7 g/mol
InChI Key: QULLGQCXQHTTTF-UHFFFAOYSA-N
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Description

N-phenylpyrrolidine-2-carboxamide hydrochloride is an organic compound with the molecular formula C11H15ClN2O. It is a hydrochloride salt form of N-Phenyl-2-pyrrolidinecarboxamide, which is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of phenylamine with 2-pyrrolidinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-phenylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Biological Activity

N-phenylpyrrolidine-2-carboxamide hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been explored in various studies. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a phenyl substituent and a carboxamide functional group. The hydrochloride salt form enhances its solubility, making it more suitable for pharmacological applications. Its chemical reactivity is largely attributed to the amide and pyrrolidine functionalities, allowing it to participate in diverse biological interactions.

Neuroprotective Effects

Research indicates that this compound may act as a neuroprotective agent . It has shown promise in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. In vitro studies suggest its potential to influence cellular pathways associated with conditions like Huntington's disease .

Table 1: Neuroprotective Activity Against mHTT Cytotoxicity

CompoundConcentration (μM)Cytotoxicity Reduction (%)
1h50Significant
rac-1b50Significant
rac-1g50Significant

This table summarizes findings from cell-based assays where the compound demonstrated significant reductions in cytotoxicity associated with mutant huntingtin protein expression .

Anticonvulsant Properties

A series of derivatives related to N-phenylpyrrolidine-2-carboxamide have been synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test. Notably, compounds such as 3a and 3d exhibited significant protective effects against seizures without neurotoxicity, comparable to standard anticonvulsant drugs like carbamazepine .

Table 2: Anticonvulsant Activity in MES Test

CompoundDose (mg/kg)Protection Against Seizures (%)
3a30High
3d30High

The results indicate that these compounds could serve as novel anticonvulsant agents with favorable safety profiles .

The mechanism of action for this compound involves its interaction with specific molecular targets. It has been observed to bind to various receptors and enzymes, modulating their activity. For instance, studies have indicated its ability to disrupt the binding of mutant huntingtin to calmodulin, thereby reducing cytotoxicity in neuronal models .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) modeling has been employed to optimize the interactions of N-phenylpyrrolidine derivatives with biological targets. Variations in substitution patterns on the phenyl ring have been shown to significantly affect biological activity. For example, certain substitutions enhance receptor binding affinity while maintaining low toxicity levels .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Huntington's Disease : Compounds derived from this scaffold have been investigated for their neuroprotective effects against mHTT-induced toxicity, demonstrating potential as therapeutic agents for Huntington's disease .
  • Anticonvulsant Activity : The synthesis and evaluation of various derivatives showed promising anticonvulsant effects without significant side effects, indicating their potential use in epilepsy treatment .
  • Enzyme Inhibition : Recent studies have explored the inhibitory effects of related pyrrolidine derivatives on enzymes such as α-amylase and α-glucosidase, suggesting applications in metabolic disorders like diabetes .

Properties

IUPAC Name

N-phenylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULLGQCXQHTTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.